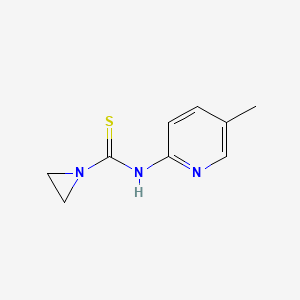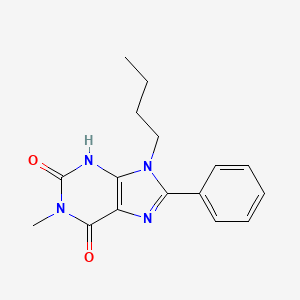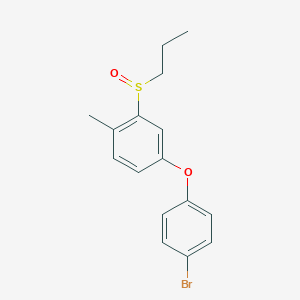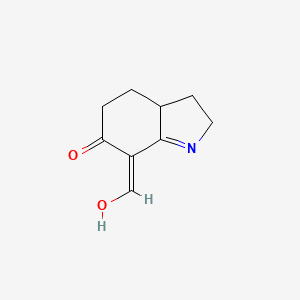
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide is a compound that features an aziridine ring attached to a pyridine moiety with a carbothioamide group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the pyridine ring adds aromaticity and potential for various chemical interactions, while the carbothioamide group introduces sulfur, which can participate in unique chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with aziridine and a thiocarbamide source. One common method is the aza-Darzens reaction, where an aldimine is reacted with a diazo compound in the presence of a chiral BINOL N-triflylphosphoramide catalyst . This method allows for the formation of the aziridine ring with high stereocontrol.
Industrial Production Methods
Industrial production of aziridine derivatives often involves large-scale reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help manage the exothermic nature of these reactions and minimize the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines or thiols.
Substitution Reactions: The pyridine ring can participate in electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-Opened Products: Amines, alcohols, thiols
Oxidized Products: Sulfoxides, sulfones
Substituted Pyridines: Various functionalized pyridine derivatives
Applications De Recherche Scientifique
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide involves the nucleophilic ring opening of the aziridine ring, leading to the formation of reactive intermediates that can interact with various biological targets. The compound can inhibit PDIs by alkylating thiol groups, disrupting protein folding and leading to cell death . Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxylic acid derivatives: Known for their use as PDIA1 inhibitors and anticancer agents.
Pyridine carboxamide derivatives: Explored for their urease inhibitory activity and potential therapeutic applications.
Uniqueness
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide is unique due to the combination of the aziridine ring, pyridine moiety, and carbothioamide group, which provides a versatile platform for chemical modifications and biological interactions. Its ability to undergo nucleophilic ring opening and participate in various chemical reactions makes it a valuable compound in synthetic chemistry and drug development.
Propriétés
Numéro CAS |
59180-99-3 |
|---|---|
Formule moléculaire |
C9H11N3S |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
N-(5-methylpyridin-2-yl)aziridine-1-carbothioamide |
InChI |
InChI=1S/C9H11N3S/c1-7-2-3-8(10-6-7)11-9(13)12-4-5-12/h2-3,6H,4-5H2,1H3,(H,10,11,13) |
Clé InChI |
HPQJIHUJXLSTTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)NC(=S)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)

![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)








